molecular formula C9H9N3O2 B8555811 2-(Ethylamino)-6-nitrobenzonitrile

2-(Ethylamino)-6-nitrobenzonitrile

Cat. No.: B8555811
M. Wt: 191.19 g/mol
InChI Key: WLYBKVXLHBNXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-6-nitrobenzonitrile (C₉H₉N₃O₂) is a nitrile-substituted aromatic compound featuring an ethylamino group at the 2-position and a nitro group at the 6-position of the benzene ring. Its molecular structure combines electron-withdrawing (nitro, nitrile) and electron-donating (ethylamino) substituents, which influence its physicochemical properties and reactivity. For example, nitro groups are common in bioactive molecules due to their role in hydrogen bonding and redox activity .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(ethylamino)-6-nitrobenzonitrile

InChI

InChI=1S/C9H9N3O2/c1-2-11-8-4-3-5-9(12(13)14)7(8)6-10/h3-5,11H,2H2,1H3

InChI Key

WLYBKVXLHBNXKI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=CC=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Ethylamino)-6-nitrobenzonitrile with three analogs based on substituent positions and functional groups:

Compound Name Molecular Formula Key Substituents Applications/Activities
This compound C₉H₉N₃O₂ 2-Ethylamino, 6-nitro, nitrile Potential intermediate in drug synthesis
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 2-Amino (chlorophenyl-ethyl), nitrile Pharmaceutical intermediates
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 2-Amino, 6-nitro, acetyl Unknown (limited toxicological data)
N-Ethylhexedrone C₁₄H₁₉NO 2-Ethylamino, ketone, phenyl Synthetic cathinone (psychoactive)

Key Observations:

  • Bioactivity: Unlike N-Ethylhexedrone (a synthetic cathinone with stimulant effects), the nitrile group in the target compound may reduce CNS activity due to lower lipid solubility .

Physicochemical Properties

  • Polarity: The nitro and nitrile groups increase polarity compared to N-Ethylhexedrone, which lacks strong electron-withdrawing groups. This may affect solubility in polar solvents like DMSO or ethanol.
  • Stability: Nitroaromatic compounds are generally stable but may degrade under UV light or strong reducing agents. The ethylamino group could introduce sensitivity to oxidation .

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